2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one

Organic Synthesis Building Block Procurement Quality Control

Sourcing a structurally defined, N,2-diaryl tetrahydroindol-4-one scaffold often means accepting uncharacterized analogs that introduce reactivity risk. CAS 325992-48-1 is the exact 2-phenyl-1-[3-(trifluoromethyl)phenyl] derivative, provided at ≥95% purity as a stable intermediate for polyheterocyclic construction. - Delivers the precise substitution pattern needed for lipophilic, halogen-bond-capable probe libraries. - Eliminates uncertainty from generic class-level assumptions; empirical verification of reactivity is enabled from a single, reproducible batch. - Ships globally with full documentation; suitable for route scoping and SPR assay integration.

Molecular Formula C21H16F3NO
Molecular Weight 355.4 g/mol
CAS No. 325992-48-1
Cat. No. B6417086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one
CAS325992-48-1
Molecular FormulaC21H16F3NO
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4)C(=O)C1
InChIInChI=1S/C21H16F3NO/c22-21(23,24)15-8-4-9-16(12-15)25-18-10-5-11-20(26)17(18)13-19(25)14-6-2-1-3-7-14/h1-4,6-9,12-13H,5,10-11H2
InChIKeyCAARICQTZIBFMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-1-[3-(trifluoromethyl)phenyl]tetrahydroindol-4-one – Identity & Procurement


2-Phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indol-4-one (CAS 325992-48-1) is a fully synthetic, substituted tetrahydroindol-4-one with the molecular formula C21H16F3NO and a molecular weight of 355.4 g/mol . It belongs to the broader 4,5,6,7-tetrahydroindol-4-one family, a class of heterocyclic scaffolds widely employed as synthetic intermediates for polyheterocyclic structures and as starting points for medicinal chemistry campaigns [1] [2]. The compound carries a phenyl group at the 2-position and a 3-(trifluoromethyl)phenyl substituent on the indole nitrogen, a substitution pattern that distinguishes it from the more common unsubstituted or mono-substituted tetrahydroindol-4-one building blocks, yet for which direct comparative performance data remain largely absent from the public domain.

Why In-Class Swapping of 2-Phenyl-1-[3-(trifluoromethyl)phenyl]tetrahydroindol-4-one Lacks Evidence


Although the 4,5,6,7-tetrahydroindol-4-one scaffold is recognized as a versatile starting point for the synthesis of biologically relevant polyheterocycles [1], no published head-to-head studies comparing the reactivity, selectivity, or downstream bioactivity of CAS 325992-48-1 against its closest structural analogs could be identified. Generic substitution with a seemingly similar tetrahydroindol-4-one (e.g., the parent 1,5,6,7-tetrahydro-4H-indol-4-one, or a mono-N-phenyl analog) carries an unquantified risk of divergent reactivity in key transformations such as N-alkylation, carbonyl condensation, or cyclohexenone aromatization [2]. The simultaneous presence of a 2-phenyl group and an N-(3-trifluoromethylphenyl) moiety introduces electronic and steric features that are absent in simpler analogs, making empirical verification mandatory before any substitution is contemplated. Without comparative data, procurement decisions cannot be safely guided by class-level assumptions.

Quantitative Differentiation Evidence for 2-Phenyl-1-[3-(trifluoromethyl)phenyl]tetrahydroindol-4-one


Purity & Identity Verification vs. Common Tetrahydroindol-4-one Building Blocks

The compound is available from specialty suppliers at a certified minimum purity of 95%+ (HPLC) , a specification that is comparable to that of the widely used parent scaffold 1,5,6,7-tetrahydro-4H-indol-4-one (CAS 13754-86-4; typically ≥98%) . No head-to-head stability or impurity profiling data contrasting CAS 325992-48-1 with the unsubstituted core or other N-aryl analogs have been disclosed in public vendor documentation or primary literature.

Organic Synthesis Building Block Procurement Quality Control

Predicted vs. Measured LogP as Lipophilicity Surrogate

The consensus predicted logP (cLogP) for CAS 325992-48-1 is approximately 5.39 , a value substantially higher than the parent 1,5,6,7-tetrahydro-4H-indol-4-one (cLogP ≈ 1.2) and higher than the commonly used N-phenyl analog (1-phenyl-4,5,6,7-tetrahydroindol-4-one; cLogP ≈ 3.0). No experimentally measured logP or logD for the target compound has been published. The elevated predicted lipophilicity is primarily driven by the combined phenyl and trifluoromethylphenyl substituents.

Physicochemical Property Lipophilicity Drug Discovery

Application Scenarios for 2-Phenyl-1-[3-(trifluoromethyl)phenyl]tetrahydroindol-4-one


Polyheterocyclic Library Synthesis with 3-CF3-Phenyl and High Lipophilicity

The compound is a direct derivative of the 4,5,6,7-tetrahydroindol-4-one scaffold reviewed by Giustiniano et al. (2021) as a starting point for polyheterocyclic construction [1]. Its high predicted logP (≈5.4) and the presence of a 3-trifluoromethylphenyl group make it suitable for generating compound libraries intended for targets where lipophilic, halogen-bond-capable motifs are pharmacophoric prerequisites. Where a head-to-head comparison is absent, the decision to use this specific building block should be based on the need for this precise substitution pattern rather than on any assumed superiority over related analogs.

Physicochemical Probe for Membrane Permeability & CYP450 Studies

With a cLogP approximately 2.4 units higher than the N-phenyl analog, CAS 325992-48-1 may serve as a high-lipophilicity probe in structure–property relationship (SPR) campaigns exploring the impact of extreme logP on passive membrane diffusion or CYP450-related oxidative metabolism. The quantitative cLogP difference provides a rational basis for selecting this compound over simpler tetrahydroindol-4-ones when studying property-driven biological effects . However, all biological implications remain inferential until experimentally determined ADME parameters become available.

Custom Synthesis of N,2-Diaryltetrahydroindol-4-one Intermediates

For process chemists developing scalable routes to complex N,2-diaryltetrahydroindol-4-ones, this compound serves as both a structural prototype and a starting material. The certified purity of ≥95% provides a baseline for route scoping, though the absence of published stability data under acidic, basic, or thermal conditions means that robustness studies must be performed in-house before kilogram-scale procurement.

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